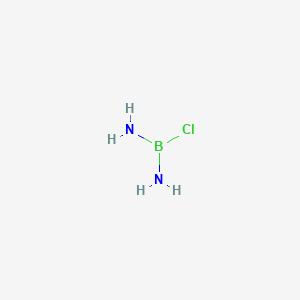
1-Chloroboranediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroboranediamine is a chemical compound that belongs to the class of boron-nitrogen compounds It is characterized by the presence of a boron atom bonded to a chlorine atom and two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloroboranediamine can be synthesized through several methods. One common approach involves the reaction of boron trichloride with ammonia or amine derivatives. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions. The general reaction can be represented as follows:
BCl3+2NH3→ClB(NH2)2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloroboranediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-nitrogen oxides.
Reduction: Reduction reactions can yield boron-nitrogen hydrides.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include boron-nitrogen oxides, boron-nitrogen hydrides, and substituted boron-nitrogen compounds.
Applications De Recherche Scientifique
1-Chloroboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism of action of 1-Chloroboranediamine involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through boron-nitrogen bonding. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromoboranediamine: Similar in structure but with a bromine atom instead of chlorine.
1-Iodoboranediamine: Contains an iodine atom in place of chlorine.
1-Fluoroboranediamine: Features a fluorine atom instead of chlorine.
Uniqueness
1-Chloroboranediamine is unique due to the specific reactivity of the chlorine atom, which can be selectively substituted or modified. This makes it a versatile compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
79855-43-9 |
|---|---|
Formule moléculaire |
BClH4N2 |
Poids moléculaire |
78.31 g/mol |
InChI |
InChI=1S/BClH4N2/c2-1(3)4/h3-4H2 |
Clé InChI |
AJOWZBGQCWDHHC-UHFFFAOYSA-N |
SMILES canonique |
B(N)(N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
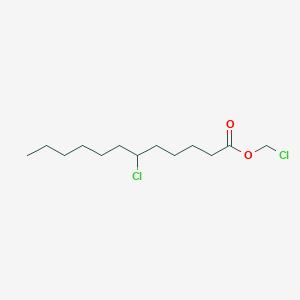
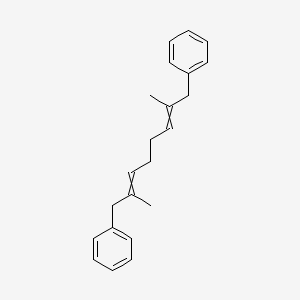
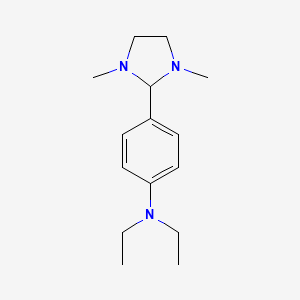
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
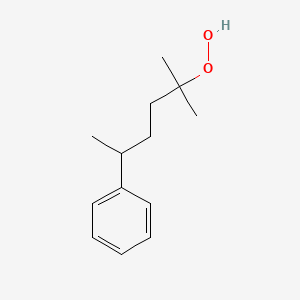

![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
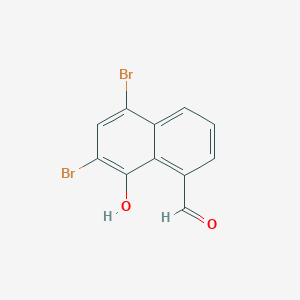
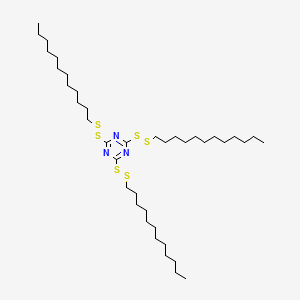
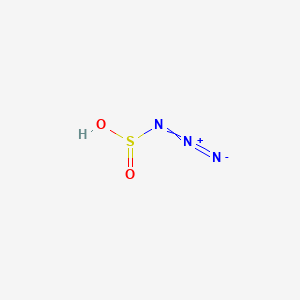
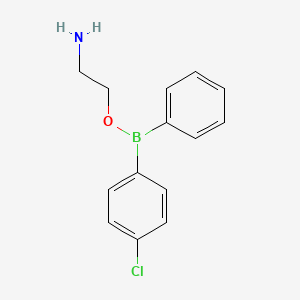
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
